molecular formula C5H8O2 B1287558 1-Cyclopropyl-2-hydroxyethanone CAS No. 42251-78-5

1-Cyclopropyl-2-hydroxyethanone

Cat. No.: B1287558
CAS No.: 42251-78-5
M. Wt: 100.12 g/mol
InChI Key: BGNOMPKCDKPRRS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-hydroxyethanone is a chemical compound with the molecular formula C5H8O2.

Preparation Methods

1-Cyclopropyl-2-hydroxyethanone can be synthesized through various methods. One common synthetic route involves the reaction between ethyl cyclopropanecarboxylate and oxalyl chloride. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds at low temperatures to ensure the stability of the intermediate products.

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

1-Cyclopropyl-2-hydroxyethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-2-hydroxyethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-hydroxyethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring is known to impose conformational rigidity on molecules, which can affect their biological activity . This rigidity can enhance the compound’s binding affinity to target enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

1-Cyclopropyl-2-hydroxyethanone can be compared with other similar compounds such as cyclopropyl glycolic acid and oxacyclopropanone. These compounds share similar structural features but differ in their reactivity and applications.

    Cyclopropyl glycolic acid: This compound has similar chemical properties but may exhibit different biological activities due to variations in its molecular structure.

    Oxacyclopropanone: This compound is another structural analog with distinct reactivity patterns, making it useful in different synthetic applications.

The uniqueness of this compound lies in its specific combination of a cyclopropane ring and a hydroxyethanone group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-3-5(7)4-1-2-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNOMPKCDKPRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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